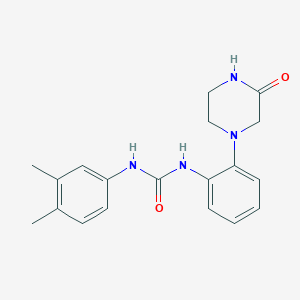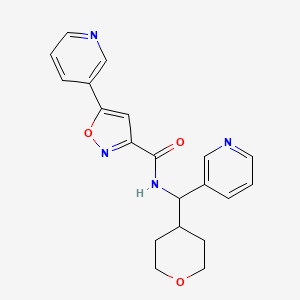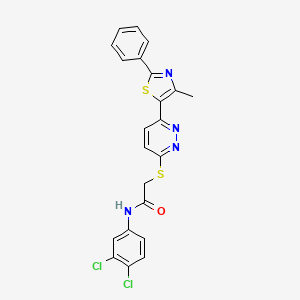
1-(3,4-Dimethylphenyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea, also known as DPU-99, is a small molecule inhibitor that has been studied for its potential in cancer treatment. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Molecular Docking and Anticonvulsant Activity
A study focusing on the synthesis of sulfonylurea/thiourea derivatives including compounds similar to the one exhibited significant anticonvulsant activity. These compounds were evaluated through maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models, with some showing high efficacy. The chloro-substituted derivative was identified as the most active, suggesting the relevance of sulfonylurea series in developing safer anticonvulsant drugs (Thakur et al., 2017).
Anticancer Agents
Another study explored the antiproliferative effects of diaryl urea derivatives against various cancer cell lines. These compounds, designed through computer-aided methods, showed significant inhibitory activity, with one particular compound exhibiting potency comparable to the control sorafenib. This highlights the potential of urea derivatives as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).
Cytotoxicity and DNA-topoisomerase Inhibition
Research on asymmetric ureas and thioureas revealed their antiproliferative action against cancer cells, alongside inhibitory activity against DNA topoisomerases I and II-alpha. This suggests their potential as chemotherapeutic agents (Andressa Esteves-Souza et al., 2006).
Microbial Degradation of Herbicides
A study on the phytotoxicity of substituted urea herbicides examined their degradation by various Aspergilli, indicating that microbial action can significantly influence the environmental impact and degradation rates of these compounds (D. Murray et al., 1969).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions, revealing the potential industrial applications of urea derivatives in protecting metal surfaces (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-8-15(11-14(13)2)21-19(25)22-16-5-3-4-6-17(16)23-10-9-20-18(24)12-23/h3-8,11H,9-10,12H2,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXFLWCVDKMCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

methanone](/img/structure/B2703477.png)
![5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2703480.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)

![1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)
![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2703486.png)
![(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide](/img/structure/B2703487.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2703490.png)

![6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2703494.png)
![2-[4-(4-ethoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl Benzoate](/img/structure/B2703495.png)